molecular formula C33H62O9 B12386487 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate

Cat. No.: B12386487
M. Wt: 602.8 g/mol
InChI Key: KXUSPLMCZGXYLM-HWAYABPNSA-N
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Description

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate is a complex organic compound characterized by its long chain of ethoxy groups and a hydroxyicosa-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate typically involves a multi-step process. The initial step often includes the preparation of the ethoxy chain through a series of etherification reactions. This is followed by the esterification of the hydroxyicosa-dienoate moiety. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds in the dienoate moiety, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium hydride or organolithium reagents are often used.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the dienoate, and substituted compounds with various functional groups.

Scientific Research Applications

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems due to its structural similarity to certain biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxy chain allows for increased solubility and bioavailability, while the hydroxyicosa-dienoate moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-methoxyethoxy)ethanol: Shares the ethoxy chain but lacks the hydroxyicosa-dienoate moiety.

    Ethyl 3-(furan-2-yl)propionate: Similar in having an ester functional group but differs significantly in structure.

    2-[2-(Dimethylamino)ethoxy]ethanol: Contains a similar ethoxy chain but with a dimethylamino group instead of the hydroxyicosa-dienoate moiety.

Uniqueness

The uniqueness of 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate lies in its combination of a long ethoxy chain with a hydroxyicosa-dienoate moiety, providing a balance of solubility and reactivity that is not commonly found in other compounds.

Properties

Molecular Formula

C33H62O9

Molecular Weight

602.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate

InChI

InChI=1S/C33H62O9/c1-36-21-22-37-23-24-38-25-26-39-27-28-40-29-30-41-31-32-42-33(35)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-34/h9-12,34H,2-8,13-32H2,1H3/b11-9-,12-10-

InChI Key

KXUSPLMCZGXYLM-HWAYABPNSA-N

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOC(=O)CCCC/C=C\CCCCCCC/C=C\CCCCO

Canonical SMILES

COCCOCCOCCOCCOCCOCCOC(=O)CCCCC=CCCCCCCCC=CCCCCO

Origin of Product

United States

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